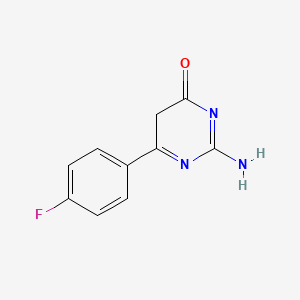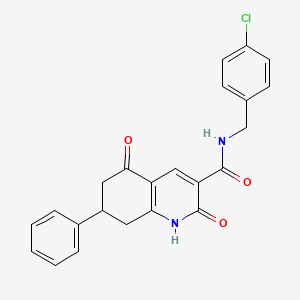![molecular formula C19H15Cl2NO5 B11037376 5,7-dichloro-8-methoxy-6-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B11037376.png)
5,7-dichloro-8-methoxy-6-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]-2H-1,4-benzoxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-DICHLORO-8-METHOXY-6-[(E)-3-(4-METHOXYPHENYL)-3-OXO-1-PROPENYL]-2H-1,4-BENZOXAZIN-3(4H)-ONE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of 5,7-DICHLORO-8-METHOXY-6-[(E)-3-(4-METHOXYPHENYL)-3-OXO-1-PROPENYL]-2H-1,4-BENZOXAZIN-3(4H)-ONE involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the use of chlorination, methoxylation, and condensation reactions under controlled conditions. Industrial production methods may involve the optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of methoxy and oxo groups makes it susceptible to oxidation reactions, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can target the oxo groups, converting them into hydroxyl groups under suitable conditions.
Substitution: The chloro groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,7-DICHLORO-8-METHOXY-6-[(E)-3-(4-METHOXYPHENYL)-3-OXO-1-PROPENYL]-2H-1,4-BENZOXAZIN-3(4H)-ONE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to bind to various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, 5,7-DICHLORO-8-METHOXY-6-[(E)-3-(4-METHOXYPHENYL)-3-OXO-1-PROPENYL]-2H-1,4-BENZOXAZIN-3(4H)-ONE stands out due to its unique combination of functional groups and reactivity. Similar compounds include:
- 5,7-DICHLORO-8-METHOXY-2H-1,4-BENZOXAZIN-3(4H)-ONE
- 6-[(E)-3-(4-METHOXYPHENYL)-3-OXO-1-PROPENYL]-2H-1,4-BENZOXAZIN-3(4H)-ONE These compounds share some structural similarities but differ in their specific functional groups and reactivity, making each one unique in its own right.
Properties
Molecular Formula |
C19H15Cl2NO5 |
|---|---|
Molecular Weight |
408.2 g/mol |
IUPAC Name |
5,7-dichloro-8-methoxy-6-[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C19H15Cl2NO5/c1-25-11-5-3-10(4-6-11)13(23)8-7-12-15(20)17-19(18(26-2)16(12)21)27-9-14(24)22-17/h3-8H,9H2,1-2H3,(H,22,24)/b8-7+ |
InChI Key |
MXBKBEXWQUUBAE-BQYQJAHWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=C(C3=C(C(=C2Cl)OC)OCC(=O)N3)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=C(C3=C(C(=C2Cl)OC)OCC(=O)N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-1-(3,5-difluorophenyl)-7,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11037299.png)


![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5,6-dimethoxy-1H-indole-2-carboxamide](/img/structure/B11037314.png)
![N-[2-(4-chlorophenoxy)ethyl]-5-(3-methylpiperazin-1-yl)-2-nitroaniline](/img/structure/B11037318.png)

![(9,11,11-trimethyl-2-oxo-3-phenylimino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl) 3,4,5-trimethoxybenzoate](/img/structure/B11037336.png)
![N-[2-(1,3,5-Trimethyl-1H-pyrazol-4-YL)ethyl]-2-butynamide](/img/structure/B11037340.png)
![1-[(4-chlorophenyl)imino]-8-fluoro-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11037344.png)

![tetramethyl 2'-methoxy-7',7'-dimethyl-4',5'-dioxo-4',5'-dihydro-7'H-spiro[1,3-dithiole-2,11'-pyrrolo[3,2,1-ij]thiopyrano[2,3-c]quinoline]-4,5,9',10'-tetracarboxylate](/img/structure/B11037357.png)
![N-[3-(diethylamino)propyl]-2-phenoxybenzamide](/img/structure/B11037368.png)
![1-(4-Chlorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-ethanone](/img/structure/B11037370.png)

